molecular formula C15H15N3O4S B2750110 N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide CAS No. 896297-78-2

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide

Cat. No.: B2750110
CAS No.: 896297-78-2
M. Wt: 333.36
InChI Key: VUEVPXHBUMHAMH-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide (CAS 896297-78-2) is a high-purity small molecule for research applications. With a molecular formula of C15H15N3O4S and a molecular weight of 333.36 g/mol , this compound belongs to a novel class of nitrothiophene carboxamides (NTCs) investigated for their potent and targeted antibacterial properties . The core research value of this chemical series lies in its engineered ability to circumvent a major mechanism of bacterial resistance. Early-stage research on related NTC compounds indicates they are specifically designed to have reduced binding affinity to the Resistance Nodulation and cell Division (RND) efflux pump systems, such as AcrAB-TolC in E. coli . Overcoming this efflux liability is a critical hurdle in developing new antibiotics against Gram-negative pathogens. Furthermore, studies on analogous compounds suggest they may function as prodrugs, requiring enzymatic activation within the bacterial cell by specific nitroreductases (e.g., NfsA and NfsB) to exert their bactericidal effect . This targeted mechanism offers a promising pathway for selective toxicity. This reagent is presented as a tool for scientists exploring new strategies to combat multi-drug resistant bacterial infections, particularly those caused by critical pathogens like E. coli , Salmonella , and Shigella species . It is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,4,5-trimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(12(8)14(20)16-3)17-13(19)10-6-4-5-7-11(10)18(21)22/h4-7H,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVPXHBUMHAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a nitrobenzamide compound. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Antioxidant Activity

Thiophene-3-carboxamides with polar substituents at the 3-position exhibit enhanced antioxidant activity. For example:

  • 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a): Demonstrated 56.9% DPPH and 55.5% nitric oxide radical scavenging at 100 μM. The cyano and carboxamide groups contribute to polarity, facilitating electron transfer mechanisms .
  • N,4,5-Trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide: The nitro group is strongly electron-withdrawing, which may reduce radical scavenging efficiency compared to cyano-substituted analogs.

Table 1: Antioxidant Activity of Thiophene-3-Carboxamide Derivatives

Compound Substituent (Position 2) DPPH Scavenging (%) Nitric Oxide Scavenging (%)
Compound 92a Cyanoacetamido 56.9 55.5
Compound 92b Cyanoacetamido (tetrahydro) 55.5 54.2
Hypothetical nitrobenzamido analog Nitrobenzamido Not reported Not reported

Antimicrobial Activity

Substituents on the benzamido group significantly impact antimicrobial potency:

  • 2-([(1Z)-4-(Dimethylamino)phenyl]methyleneamino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide (Compound I): Exhibits antibacterial and antifungal activity due to the electron-donating dimethylamino group, which enhances membrane penetration .
  • 2-(4-Phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (Compound 26): Shows potent antitubercular activity (MIC = 3.70 μM vs. Mycobacterium tuberculosis), outperforming ethambutol and ciprofloxacin. The phenoxy group likely enhances target binding .

Table 2: Antimicrobial Activity of Thiophene-3-Carboxamide Derivatives

Compound Substituent (Position 2) Activity (MIC or Zone of Inhibition)
Compound I Dimethylaminophenyl Broad-spectrum antibacterial
Compound 26 Phenoxybenzamido MTB MIC = 3.70 μM
TCS () 3,4-Dimethoxybenzamido FLT-3 inhibition (kinase target)

Cytotoxicity and Selectivity

Electron-withdrawing groups like nitro may influence cytotoxicity:

  • Compound 26 : Non-cytotoxic up to 50 μM in RAW 264.7 cells, suggesting favorable selectivity.
  • Nitro-substituted analogs : Nitro groups are associated with higher cytotoxicity in some contexts (e.g., nitroaromatic antimalarials), but data for thiophene derivatives remain scarce.

Structure-Activity Relationship (SAR) Trends

Position 3 : Carboxamide or ester groups enhance solubility and target binding .

Position 2: Electron-withdrawing groups (e.g., nitro) may reduce antioxidant activity but improve antitubercular or kinase inhibition . Electron-donating groups (e.g., methoxy, dimethylamino) favor antimicrobial activity .

Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., Compound 26) show improved metabolic stability compared to fully aromatic analogs .

Biological Activity

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 270.32 g/mol
  • Structure : The compound features a thiophene ring substituted with a nitrobenzamide group and a carboxamide functional group.

Biological Activity Overview

  • Antioxidant Activity :
    Recent studies have demonstrated that compounds with nitrobenzamido substitutions exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays, showing a notable ability to scavenge free radicals .
  • Antimicrobial Properties :
    The compound has been tested for antimicrobial activity against various bacterial strains. In vitro assays indicated that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria .
  • Antitumor Activity :
    Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMethodologyResults
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialDisc Diffusion MethodEffective against Staphylococcus aureus (zone of inhibition = 15 mm)
AntitumorMTT Assay on HeLa Cells50% inhibition at 30 µg/mL

Detailed Research Findings

  • Antioxidant Studies :
    The antioxidant capacity was assessed using the DPPH radical scavenging assay. The IC50 value indicates the concentration required to reduce the DPPH radical by 50%, demonstrating significant activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Testing :
    Antimicrobial efficacy was evaluated through disc diffusion methods against various pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
  • Antitumor Mechanism :
    In vitro studies on HeLa cells showed that treatment with this compound led to increased apoptosis rates as assessed by flow cytometry and caspase activity assays. The compound's ability to induce cell cycle arrest at the G1 phase suggests potential mechanisms for its antitumor effects.

Q & A

Q. What are the critical structural features of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide, and how do they influence its biochemical interactions?

The compound’s activity is governed by:

  • Thiophene core : Serves as a rigid scaffold for substituent placement, enabling π-π interactions with biological targets like kinases .
  • 4,5-Dimethyl groups : Methyl substitutions at these positions may reduce metabolic oxidation, enhancing stability, but can sterically hinder binding if bulky (e.g., JNK1 inhibition drops with methyl groups; IC50 increases from 5.4 μM to >25 μM) .
  • 2-Nitrobenzamido group : The nitro group’s electron-withdrawing properties likely enhance hydrogen bonding with active sites, similar to 3-nitrobenzamido derivatives in kinase inhibition studies .

Methodological Insight : Computational modeling (e.g., molecular docking) combined with TR-FRET assays (e.g., LanthaScreen™) can validate binding modes and quantify inhibitory effects .

Q. What synthetic strategies are optimal for preparing thiophene-3-carboxamide derivatives, and how are purity and yield maximized?

Key steps include:

  • Condensation reactions : Coupling 2-amino-thiophene-3-carboxamides with nitrobenzoyl chlorides using coupling agents like EDC in DMF .
  • Purification : Reverse-phase HPLC (Atlantis T3 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity. Recrystallization (methanol/CH₂Cl₂) is used for non-polar derivatives .
  • Yield optimization : Reaction temperature control (20–25°C) prevents side reactions, while anhydrous solvents minimize hydrolysis .

Data Example : Substituent-sensitive yields (e.g., 60–80% for nitrobenzamido derivatives vs. <50% for ester analogs) highlight the need for tailored conditions .

Advanced Research Questions

Q. How do substitution patterns on the thiophene ring and benzamido group affect JNK inhibition potency, and what contradictions arise in SAR data?

SAR Findings :

  • Thiophene 3-carboxamide position : Moving the carboxamide to the 5-position (vs. 3) abolishes activity (IC50 >100 μM), emphasizing spatial requirements for JNK1 binding .
  • Nitro group vs. methoxy : 2-Nitrobenzamido derivatives show stronger inhibition (e.g., IC50 ~15 μM) than 3,4,5-trimethoxy analogs (IC50 ~26 μM), suggesting nitro’s superior electronic effects .
  • Contradiction : Methyl groups at 4/5 positions reduce activity (IC50 >25 μM) in JNK1 assays but improve metabolic stability (T½ = 18–27 min in microsomes) .

Q. What experimental approaches are used to evaluate metabolic stability and toxicity risks for thiophene-carboxamide derivatives?

Key Protocols :

  • Plasma stability : Incubate compounds in rat plasma (37°C, pH 7.4) for 60 min; quantify remaining parent compound via LC-MS. Example: Unsubstituted thiophenes degrade >85%, while 4,5-dimethyl analogs remain stable .
  • Microsomal stability : Use rat liver microsomes + NADPH; monitor oxidation metabolites. Methyl substitutions reduce CYP450-mediated oxidation, extending T½ (e.g., 27 min for 4,5-dimethyl vs. 5 min for unsubstituted) .
  • Toxicity screening : Assess hepatotoxicity via HepG2 cell viability assays. Thiophene rings are metabolic toxicophores, but di-substitutions mitigate risks .

Data Integration : Combine stability data with TR-FRET kinase assays to prioritize compounds with balanced potency and pharmacokinetics .

Q. How can dual binding mechanisms (ATP-competitive and JIP-site inhibition) be experimentally validated for this compound?

Experimental Design :

  • ATP-competitive assays : Use LanthaScreen™ TR-FRET with fluorescent ATP analogs (e.g., Tracer 236) to measure IC50 shifts under increasing ATP concentrations .
  • JIP-site displacement : DELFIA assays with biotinylated pepJIP1 peptides quantify compound binding to the JNK-JIP interface (IC50 <20 μM suggests JIP-site affinity) .
  • Cellular validation : Test inhibition of JNK-dependent pathways (e.g., c-Jun phosphorylation in HEK293 cells) to confirm dual mechanisms .

Case Study : Compound 25 (analog) showed ATP-competitive IC50 = 5.4 μM and JIP-site IC50 = 15.8 μM, confirming dual activity .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Essential Methods :

  • NMR spectroscopy : ¹H/¹³C NMR (300–500 MHz in DMSO-d₆) resolves methyl group positions and confirms nitrobenzamido regiochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₆H₁₆N₃O₄S requires m/z 346.0832) .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in co-crystals with JNK1 .

Data Example : LC-MS purity >98% (Atlantis T3 column) is mandatory for reproducible biological assays .

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